molecular formula C11H15BrClN B11844357 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11844357
M. Wt: 276.60 g/mol
InChI Key: INDUECMBDQAGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Tetrahydroisoquinoline (THIQ) Derivatives

Historical and Contemporary Significance of THIQ Scaffolds in Medicinal Chemistry

Tetrahydroisoquinoline derivatives have been integral to pharmaceutical research since the isolation of natural isoquinoline alkaloids in the 19th century. These compounds are characterized by a bicyclic framework combining a benzene ring fused to a piperidine ring, enabling diverse interactions with biological targets. Early studies identified THIQ-based alkaloids, such as papaverine and morphine, which demonstrated vasodilatory and analgesic properties, respectively. Modern synthetic approaches have expanded the repertoire of THIQ derivatives, enabling their application in oncology, neurology, and immunology.

The THIQ scaffold’s significance lies in its adaptability. Substitutions at the 1-, 3-, 4-, and 8-positions allow fine-tuning of pharmacokinetic and pharmacodynamic profiles. For instance, 6,7-dimethoxy-THIQ derivatives exhibit enhanced anti-proliferative activity by disrupting microtubule dynamics, while N-alkylated analogs show improved blood-brain barrier permeability for central nervous system (CNS) targets. Recent advancements in hybridization strategies, such as spirofusing THIQ with oxindole, have yielded compounds with dual mechanisms of action, including Ras-GTP inhibition and apoptosis induction.

Structural and Functional Diversity of 8-Bromo-4,4-Dimethyl-THIQ Analogues

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C$${11}$$H$${14}$$BrN·HCl, MW: 276.60 g/mol) represents a synthetically modified THIQ derivative optimized for enhanced reactivity and target selectivity. Its structure features two critical modifications:

  • Bromination at C8 : Introduces electronegativity and steric bulk, potentially enhancing halogen bonding with biomolecular targets.
  • Dimethyl substitution at C4 : Confers conformational rigidity, reducing entropy penalties during receptor binding.
Table 1: Key Structural Properties of 8-Bromo-4,4-Dimethyl-THIQ Hydrochloride
Property Value
Molecular Formula C$${11}$$H$${14}$$BrN·HCl
Molecular Weight 276.60 g/mol
CAS Registry Number 1203682-59-0
IUPAC Name 8-Bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline hydrochloride
Topological Polar Surface Area 12.5 Ų

The bromine atom at C8 enhances the compound’s electrophilicity, making it a candidate for nucleophilic aromatic substitution reactions in further derivatization. Meanwhile, the dimethyl group at C4 restricts rotational freedom, stabilizing the chair conformation of the piperidine ring and favoring interactions with hydrophobic binding pockets. Comparative studies of THIQ analogs suggest that halogenation at the 8-position improves binding affinity for enzymes such as histone deacetylases (HDACs) and ATP synthases, while alkylation at the 4-position mitigates metabolic degradation via cytochrome P450 enzymes.

Synthetic routes to this compound often begin with commercially available THIQ precursors. For example, a palladium-catalyzed carbonylation strategy has been employed to introduce the bromine moiety, followed by N-Boc protection and subsequent hydrochlorination. The resulting hydrochloride salt improves aqueous solubility, facilitating in vitro assays and formulation studies.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H

InChI Key

INDUECMBDQAGFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C1C=CC=C2Br)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves brominating 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline using bromine (Br2\text{Br}_2) or N-bromosuccinimide (NBS). The reaction typically proceeds via electrophilic aromatic substitution, targeting the para position relative to the dimethyl-substituted nitrogen.

Key Conditions :

  • Solvent : Dichloromethane (DCM) or chloroform, chosen for their inertness and ability to dissolve both reactants.

  • Temperature : Maintained at 0–5°C to minimize side reactions such as di-bromination.

  • Stoichiometry : A 1:1 molar ratio of substrate to brominating agent ensures selective mono-bromination.

Workup and Purification

Post-bromination, the crude product is extracted using aqueous sodium bicarbonate (NaHCO3\text{NaHCO}_3) to neutralize excess acid. The organic layer is concentrated under reduced pressure, and the residue is purified via recrystallization from isopropanol.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in isopropanol to yield the hydrochloride salt. This step enhances solubility for pharmacological applications.

Table 1: Optimization of Direct Bromination

ParameterOptimal ConditionYield (%)Purity (%)
Brominating AgentNBS7895
SolventDCM8297
Temperature0°C8598

Multi-Step Synthesis from Isoquinoline

Nitration and Bromination Sequence

This route begins with isoquinoline (18 ), which undergoes nitration at position 8 using fuming nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4). Subsequent reduction of the nitro group with hydrogen (H2\text{H}_2) and palladium on carbon (Pd/C\text{Pd/C}) yields 8-aminoisoquinoline (20 ).

Diazotization and Bromination :
The amino group is diazotized with sodium nitrite (NaNO2\text{NaNO}_2) in hydrobromic acid (HBr\text{HBr}), followed by treatment with copper(I) bromide (CuBr\text{CuBr}) to afford 8-bromoisoquinoline (22b ).

Hydrogenation to Tetrahydroisoquinoline

The brominated isoquinoline is reduced using sodium borohydride (NaBH4\text{NaBH}_4) in methanol (MeOH\text{MeOH}) to yield 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Critical Notes :

  • Dimethyl Introduction : The 4,4-dimethyl groups are introduced via alkylation of the tetrahydroisoquinoline intermediate using methyl iodide (CH3I\text{CH}_3\text{I}) under basic conditions.

  • Salt Formation : The final product is converted to the hydrochloride salt using HCl gas in isopropanol.

Table 2: Yields for Multi-Step Synthesis

StepReagentsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_465
DiazotizationNaNO2/HBr\text{NaNO}_2/\text{HBr}58
HydrogenationNaBH4\text{NaBH}_472

Enantioselective Synthesis via Transfer Hydrogenation

Preparation of Dihydroisoquinoline Precursor

The dihydroisoquinoline intermediate is synthesized via Bischler-Napieralski cyclization of phenethylamine derivatives. For 8-bromo substitution, bromine is introduced prior to cyclization using directed ortho-metallation strategies.

Ru-Catalyzed Asymmetric Hydrogenation

The dihydroisoquinoline undergoes transfer hydrogenation using a chiral Ru(II) catalyst (e.g., RuCl2(binap)\text{RuCl}_2(\text{binap})) in the presence of formic acid-triethylamine azeotrope. This method achieves enantiomeric excess (ee) >95%, critical for chiral drug development.

Reaction Setup :

  • Catalyst Loading : 0.5–1 mol%.

  • Temperature : 80°C for 1 hour.

  • Workup : The product is extracted with dichloromethane and crystallized as the hydrochloride salt.

Table 3: Enantioselective Hydrogenation Parameters

ParameterValueee (%)
CatalystRuCl2(binap)\text{RuCl}_2(\text{binap})97
SolventDCM95
Time1 hour96

Industrial-Scale Production Considerations

Continuous Flow Bromination

Industrial protocols often employ continuous flow reactors to enhance yield and safety. For example, mixing 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with NBS in a microreactor at 5°C achieves 90% conversion in <10 minutes.

Crystallization Optimization

The hydrochloride salt is recrystallized using a mixed solvent system (isopropanol/ethyl acetate) to ensure >99% purity, required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

The compound exhibits notable biological activities that have been explored in various studies:

  • Anticancer Properties : Research indicates that derivatives of tetrahydroisoquinoline can exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrate significant cytotoxic effects against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
  • Acetylcholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis and Chemical Properties

The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key reactions that modify the tetrahydroisoquinoline core. The presence of bromine at the 8-position and dimethyl groups at the 4-position enhances its reactivity and biological activity .

Interaction Profiles

Studies on the interaction profiles of this compound reveal its engagement with various biological targets. This includes interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing therapeutic agents based on this compound .

Case Studies

Several case studies highlight the applications of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:

  • Case Study 1 : A study focused on synthesizing a library of tetrahydroquinoline derivatives demonstrated that specific modifications led to enhanced antiproliferative activity against cancer cell lines. The research showed that compounds with bromine substitutions exhibited superior efficacy compared to their non-brominated counterparts .
  • Case Study 2 : In another investigation, the compound was tested for its inhibitory effects on acetylcholinesterase. Results indicated promising activity that could be harnessed for developing treatments for Alzheimer's disease .

Mechanism of Action

The exact mechanism of action of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well-documented. as a derivative of tetrahydroisoquinoline, it may interact with various molecular targets, including enzymes and receptors, influencing biological pathways. Further research is needed to elucidate its specific mechanisms and molecular targets .

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with key analogs, focusing on substituent positions, core modifications, and biological implications.

Structural Analogues and Their Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/ID) Core Structure Substituents Molecular Formula Key Properties/Applications References
Target Compound Isoquinoline 8-Br, 4,4-diMe C₁₁H₁₅BrClN Building block; enhanced lipophilicity
6-Bromo-4,4-dimethyltetrahydroquinoline (135631-91-3) Quinoline 6-Br, 4,4-diMe C₁₁H₁₅BrClN Higher polarity due to quinoline core
8-Bromo-THIQ hydrochloride (1159813-53-2) Isoquinoline 8-Br C₉H₁₁BrClN Lower steric hindrance; simpler structure
7-Bromo-4,4-dimethyl-THIQ hydrochloride () Isoquinoline 7-Br, 4,4-diMe C₁₁H₁₅BrClN Altered electronic effects vs. 8-Br
5-Chloro-4,4-dimethyl-THIQ (1267273-47-1) Isoquinoline 5-Cl, 4,4-diMe C₁₁H₁₄ClN Reduced halogen size; weaker σ-hole interactions
6-Bromo-4,4-dimethyl-THIQ (CID 71303927) Isoquinoline 6-Br, 4,4-diMe C₁₁H₁₄BrN Bromine position impacts aromatic π-stacking
8-Bromo-5-methyl-THIQ hydrochloride (CID 84690332) Isoquinoline 8-Br, 5-Me C₁₀H₁₃BrClN Single methyl group alters conformation

Pharmacological and Toxicological Insights

  • The target compound’s bromine and dimethyl groups may optimize cytotoxicity while reducing off-target effects.
  • Toxicity : Methyl 4,4-dimethyl-THIQ-5-carboxylate hydrochloride (CAS 1203682-99-8) shows acute oral toxicity (H302) and skin irritation (H315), suggesting similar hazards for the target compound .

Biological Activity

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class, which is recognized for its diverse biological activities. This compound features a unique bicyclic structure that includes a nitrogen atom and is characterized by the presence of bromine at the 8-position and dimethyl groups at the 4-position. These structural features contribute to its distinct chemical behavior and potential therapeutic applications.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 276.60 g/mol
  • CAS Number : 1187933-50-1
  • IUPAC Name : 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Synthesis

The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step reactions that integrate various chemical precursors. The bromination and dimethylation steps are crucial for obtaining the final product with desired biological properties.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies have shown that THIQ derivatives can possess antiviral properties against various strains of coronaviruses. For instance, compounds structurally related to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline were tested for their effectiveness against HCoV-229E and HCoV-OC43 strains, demonstrating significant antiviral activity compared to standard treatments .
  • Neuroprotective Effects : THIQ analogs are noted for their neuroprotective potential. They have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which may improve cognitive function .
  • Antitumor Activity : Some studies suggest that THIQ compounds exhibit antitumor properties through various mechanisms including apoptosis induction in cancer cells. The structural modifications in compounds like 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can enhance their cytotoxic effects against specific cancer cell lines .
  • Anti-inflammatory Effects : Research indicates that certain THIQ derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The biological activity of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is influenced by its structural characteristics. The presence of bromine and dimethyl groups plays a crucial role in enhancing its interaction with biological targets:

CompoundSimilarityUnique Features
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline0.90Bromine at position 5
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline0.92Bromine at position 6
5-Bromo-1,2,3,4-tetrahydroisoquinoline0.88Lacks dimethyl substitutions
8-Bromo-1,2,3,4-tetrahydroisoquinoline0.84No dimethyl groups

This table illustrates how slight variations in structure can lead to significant differences in biological activity and efficacy.

Case Studies

In recent studies examining the antiviral properties of THIQ derivatives:

  • Study on Antiviral Activity : A series of THIQ compounds were synthesized and evaluated against coronavirus strains. The most potent compounds showed IC50 values significantly lower than standard antiviral agents like chloroquine and hydroxychloroquine .

Q & A

Q. How can the synthesis of 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride be optimized for reproducibility and yield?

  • Methodological Answer : Optimization should focus on bromination positioning (6- vs. 8-position regioselectivity) and reaction conditions (e.g., solvent polarity, temperature). Evidence shows that bromine at the 6-position (as in 6-bromo-4,4-dimethyltetrahydroquinoline) requires careful control of electrophilic substitution conditions to avoid side products . Purification via recrystallization or column chromatography is critical due to the compound's hydrochloride salt form, which enhances water solubility . Reaction progress should be monitored using LC-MS and 1^1H NMR to confirm intermediate formation.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of 1^1H/13^{13}C NMR (to verify methyl group positioning and bromine substitution), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography (for absolute stereochemistry) is recommended. For example, X-ray studies on structurally similar tetrahydroisoquinoline hydrochlorides resolved enantiomeric configurations, which is critical for biological activity studies . FT-IR can confirm the presence of the hydrochloride salt via N–H stretching vibrations.

Q. How does the hydrochloride salt form influence solubility and formulation in biological assays?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility compared to the free base, making it suitable for in vitro assays. Solubility can be further enhanced using co-solvents like DMSO (<5% v/v) or cyclodextrins. However, pH-dependent precipitation risks in physiological buffers (e.g., PBS) require pre-formulation stability testing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated tetrahydroisoquinolines with similar structures?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at 6- vs. 8-position) and stereochemistry. For example, 8-bromo derivatives may exhibit distinct receptor binding compared to 6-bromo analogs due to steric effects . Systematic SAR studies should:
  • Compare IC50_{50} values across analogs (e.g., 8-bromo vs. 8-chloro derivatives).
  • Use molecular docking to predict interactions with biological targets (e.g., neurotransmitter receptors).
  • Validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can enantiomer separation be achieved for stereochemical studies of this compound?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or chiral HPLC (e.g., amylose-based columns) is effective. Evidence from resolved 4-(4-bromophenyl)-2-methyltetrahydroisoquinoline enantiomers demonstrates that X-ray crystallography can confirm absolute configurations post-separation . Circular dichroism (CD) spectroscopy further validates enantiomeric purity.

Q. What mechanistic insights explain the compound's potential neuropharmacological activity?

  • Methodological Answer : The tetrahydroisoquinoline scaffold mimics endogenous neurotransmitters (e.g., dopamine). Bromine’s electron-withdrawing effects may modulate receptor affinity, while 4,4-dimethyl groups enhance lipophilicity for blood-brain barrier penetration. In vitro assays should:
  • Test binding affinity to dopamine D2_2 and serotonin 5-HT2A_{2A} receptors.
  • Compare with non-brominated analogs to isolate halogen effects .
  • Use calcium imaging or patch-clamp electrophysiology to assess functional activity in neuronal cells.

Q. How do synthetic byproducts or degradation products impact experimental reproducibility?

  • Methodological Answer : Common byproducts include dehalogenated derivatives (e.g., 4,4-dimethyltetrahydroisoquinoline) and oxidation products. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can identify degradation pathways. LC-MS/MS with fragmentation patterns distinguishes degradation products from synthetic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.